1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione chemical properties
1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione chemical properties
This guide details the chemical properties, synthetic pathways, and reactivity profile of 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione (CAS 18929-05-0), a specialized intermediate in the synthesis of high-performance anthraquinone vat dyes.
[1]
Executive Summary
1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione is a polyfunctional anthraquinone derivative characterized by a "push-pull" electronic structure. It serves as a critical scaffold for Vat Blue and Vat Violet chromophores. The molecule features three distinct reactive centers:
-
C4-Bromo Position: A highly labile site for Nucleophilic Aromatic Substitution (
), enabling the introduction of auxochromes (amines, alkoxides). -
C1-Amino Group: Provides strong electron donation (+M effect), facilitating intramolecular hydrogen bonding with the C9-carbonyl and activating the C4 position for initial bromination.
-
C2-Benzoyl Group: An electron-withdrawing group (EWG) that extends the
-conjugation system, enhancing substantivity (affinity for fibers) and bathochromically shifting the absorption maximum.
Physicochemical Architecture
Molecular Specifications
| Property | Data |
| IUPAC Name | 1-amino-2-benzoyl-4-bromoanthracene-9,10-dione |
| CAS Number | 18929-05-0 |
| Molecular Formula | |
| Molecular Weight | 406.23 g/mol |
| Appearance | Reddish-brown to dark violet crystalline powder |
| Solubility | Insoluble in water; Soluble in nitrobenzene, DMF, DMSO, and hot pyridine.[1] |
| Melting Point | >200°C (Decomposes) |
Electronic Structure & Chromophoric Theory
The molecule exhibits a strong intramolecular Charge Transfer (ICT) band. The C1-Amino lone pair donates electron density into the anthraquinone ring, while the C9/C10-Quinone and C2-Benzoyl carbonyls act as acceptors.
-
Intramolecular H-Bonding: A 6-membered hydrogen bond ring forms between the C1-NH protons and the C9-Carbonyl oxygen. This locks the conformation, increasing planar rigidity and chemical stability (fastness).
-
Spectral Shift: The C2-benzoyl group creates a cross-conjugated system. Compared to 1-amino-4-bromoanthraquinone, the benzoyl derivative exhibits a bathochromic shift (red shift) due to the expanded delocalization, resulting in deeper violet/blue hues in its derivatives.
Synthetic Methodology
The synthesis of this target requires a sequential approach to ensure regioselectivity. Direct bromination of 1-aminoanthraquinone yields the 2,4-dibromo product or the 4-bromo product; introducing the benzoyl group at C2 requires a specific precursor, typically 1-amino-anthraquinone-2-carboxylic acid .
Step-by-Step Protocol
Phase 1: Precursor Synthesis (Friedel-Crafts Acylation)
-
Starting Material: 1-Aminoanthraquinone-2-carboxylic acid.[1]
-
Activation: Convert to the acid chloride using Thionyl Chloride (
) in chlorobenzene at 80°C. -
Acylation: React the acid chloride with benzene in the presence of Aluminum Chloride (
) (Friedel-Crafts Acylation).-
Note: The amino group complexes with Lewis acids, so excess
is required. -
Product: 1-Amino-2-benzoylanthraquinone.
-
Phase 2: Regioselective Bromination
-
Solvent System: Glacial Acetic Acid or Nitrobenzene.
-
Brominating Agent: Elemental Bromine (
) or N-Bromosuccinimide (NBS). -
Conditions:
-
Dissolve 1-Amino-2-benzoylanthraquinone in the solvent at 60°C.
-
Add
dropwise over 2 hours. The C1-amino group directs the electrophile to the para position (C4). The C2-benzoyl group deactivates the ring but sterically blocks the C3 position, ensuring high selectivity for C4. -
Purification: Cool to room temperature. The product precipitates.[2][3][4] Filter and wash with ethanol to remove excess bromine.
-
Synthetic Pathway Diagram
Caption: Synthetic route from carboxylic acid precursor via Friedel-Crafts acylation and regioselective bromination.[5]
Reactivity & Functionalization[7]
The defining feature of 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione is the lability of the C4-Bromine atom . Despite being an aryl halide, the electron-deficient nature of the anthraquinone core (enhanced by the C2-benzoyl EWG) makes it highly susceptible to Nucleophilic Aromatic Substitution (
Nucleophilic Displacement ( )
This is the primary route to Vat Dyes.
-
Reagents: Primary aromatic amines (e.g., p-toluidine, 1-aminoanthraquinone) or aliphatic amines.
-
Catalyst: Copper salts (
, ) or Copper powder. -
Base: Potassium Carbonate (
) or Sodium Acetate to neutralize HBr. -
Mechanism: The amine attacks C4, forming a Meisenheimer-like complex stabilized by the carbonyl groups. Bromide is eliminated, restoring aromaticity.
Reduction (Vatting)
As a vat dye intermediate, the quinone moiety (C9/C10) is reversible:
-
Reduction: Treatment with Sodium Dithionite (
) in alkaline solution reduces the keto groups to the soluble leuco-form (hydroquinone salt). -
Oxidation: Exposure to air oxidizes the leuco-form back to the insoluble pigment, locking the dye into the fiber.
Reactivity Flowchart
Caption: Primary reactivity modes: C4-amination for chromophore synthesis and reversible redox for dyeing applications.
Handling & Safety Protocols
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Anthraquinone dusts are potential sensitizers.
-
Storage: Store in amber glass (light sensitive) under inert atmosphere (
) to prevent slow oxidative degradation or hydrolysis of the bromide. -
Spill Management: Do not wash into drains. Adsorb with inert material and incinerate in a chemical waste facility.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2835174: 1-Amino-2-benzoyl-4-bromoanthraquinone. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues). Retrieved from [Link]
-
ResearchGate. (2025).[6][7] Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Retrieved from [Link]
- Google Patents. (1992). Process for the preparation of 1-amino-4-bromoanthraquinones (EP0585395A1).
Sources
- 1. prepchem.com [prepchem.com]
- 2. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]
- 3. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]
- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
